molecular formula C16H21BN2O2 B1404023 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole CAS No. 1486485-39-5

1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole

Cat. No.: B1404023
CAS No.: 1486485-39-5
M. Wt: 284.2 g/mol
InChI Key: FGGDEKJYKHIKDP-UHFFFAOYSA-N
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Description

1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole is an organic compound that features a boronic ester group and an imidazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications and research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole typically involves a multi-step process. One common method includes the borylation of a benzyl halide precursor with a boronic ester reagent in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to minimize by-products and improve the overall purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential as a biological probe due to its boronic ester group, which can interact with biomolecules.

    Medicine: Explored for its potential in drug development, particularly in designing enzyme inhibitors and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials and polymers

Mechanism of Action

The mechanism by which 1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole exerts its effects involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The imidazole ring can participate in coordination chemistry, acting as a ligand for metal ions and facilitating catalytic processes .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid pinacol ester: Similar boronic ester group but lacks the imidazole ring.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

    4-Fluoro-2-methyl-1-(isopropyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzimidazole: Features a benzimidazole ring and a fluorine substituent

Uniqueness

1-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}-1H-imidazole is unique due to the combination of its boronic ester group and imidazole ring, which provides a distinct reactivity profile and makes it suitable for a wide range of applications in synthetic chemistry and research .

Properties

IUPAC Name

1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BN2O2/c1-15(2)16(3,4)21-17(20-15)14-7-5-6-13(10-14)11-19-9-8-18-12-19/h5-10,12H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGDEKJYKHIKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301134229
Record name 1H-Imidazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1486485-39-5
Record name 1H-Imidazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1486485-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazole, 1-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301134229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(4.4.5.5-Tetramethyl-[1.3.2]-dioxaborolan-2-yl-benzyl]-1H-imidazole
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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